2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
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Overview
Description
2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, thiophene, and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is unique due to the combination of its structural features, including the thiazole, thiophene, and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12Cl2N2O2S3 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12Cl2N2O2S3/c16-10-3-4-12(17)14(8-10)24(20,21)18-6-5-11-9-23-15(19-11)13-2-1-7-22-13/h1-4,7-9,18H,5-6H2 |
InChI Key |
CEKIUQKXIYCMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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